molecular formula C25H28O4 B1237034 Mulberrofuran A CAS No. 68978-04-1

Mulberrofuran A

Numéro de catalogue: B1237034
Numéro CAS: 68978-04-1
Poids moléculaire: 392.5 g/mol
Clé InChI: MQYYTNPXQXSQGM-CAOOACKPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mulberrofuran A is a member of 1-benzofurans.
This compound has been reported in Morus lhou and Morus alba with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-11-21-22(13-20(27)15-24(21)28-4)25-12-18-9-10-19(26)14-23(18)29-25/h6,8-10,12-15,26-27H,5,7,11H2,1-4H3/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYYTNPXQXSQGM-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1OC)O)C2=CC3=C(O2)C=C(C=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C=C1OC)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415105
Record name Mulberrofuran A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68978-04-1
Record name 2-[2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-hydroxy-3-methoxyphenyl]-6-benzofuranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68978-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mulberrofuran A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mulberrofuran A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to Mulberrofuran A: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran A is a notable member of the 2-arylbenzofuran class of natural products, first isolated from the root bark of the mulberry tree (Morus alba L.). This compound has garnered interest within the scientific community for its potential biological activities, particularly its role as an inhibitor of cyclooxygenase (COX), a key enzyme in the inflammatory pathway. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its molecular formula has been established as C₂₅H₂₈O₄. The systematic IUPAC name for this compound is 2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol[1].

The core of the molecule consists of a 2-arylbenzofuran scaffold. A key feature is the presence of a geranyl group, an isoprenoid chain, attached to the phenyl ring. This lipophilic side chain is a common characteristic among many bioactive natural products isolated from Morus species.

Caption: Chemical structure of this compound.

Stereochemistry

Based on the elucidated structure of this compound, which lacks any chiral centers, the molecule is achiral. Therefore, it does not exhibit optical activity. The stereochemistry is primarily concerned with the (E)-configuration of the double bond within the geranyl side chain, specifically at the C2' position. This configuration has been confirmed through spectroscopic analysis.

Spectroscopic Data

The structural elucidation of this compound relied heavily on ¹H and ¹³C NMR spectroscopy. The following tables summarize the key chemical shifts (δ) in ppm. The data is referenced from the original isolation and characterization studies.

Table 1: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)
H-37.03s
H-47.40d8
H-56.81dd8, 2
H-76.97d2
H-2', H-6'6.94, 6.95d1.2
OCH₃3.85s
H-1''3.45d7
H-2''5.30t7
H-6''5.10t7
3''-CH₃1.80s
7''-CH₃1.60s
8''-CH₃1.68s

Note: Solvent for NMR data was not specified in the readily available abstracts. Original literature should be consulted for precise conditions.

Table 2: ¹³C NMR Spectral Data of this compound

CarbonChemical Shift (δ ppm)
C-2156.8
C-3102.5
C-3a124.4
C-4119.2
C-5109.2
C-6156.5
C-7114.7
C-7a155.5
C-1'134.0
C-2'104.3
C-3'160.0
C-4'103.8
C-5'158.0
C-6'104.3
OCH₃57.2
C-1''23.7
C-2''123.6
C-3''136.2
C-4''40.9
C-5''27.7
C-6''125.4
C-7''132.3
C-8''17.8
3''-CH₃16.6
7''-CH₃25.8

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the root bark of Morus alba, based on typical phytochemical extraction and isolation procedures.

Isolation_Workflow Start Dried Root Bark of Morus alba Extraction Extraction with Methanol Start->Extraction Partition Partition with Ethyl Acetate and Water Extraction->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Chromatography1 Silica Gel Column Chromatography EtOAc_Fraction->Chromatography1 Fractions Collection of Fractions Chromatography1->Fractions Chromatography2 Preparative TLC / HPLC Fractions->Chromatography2 Pure_Compound Pure this compound Chromatography2->Pure_Compound COX_Pathway_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGH2, etc.) COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mulberrofuran_A This compound Mulberrofuran_A->COX Inhibition

References

Mulberrofuran A: A Technical Guide to its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran A, a natural benzofuran (B130515) derivative isolated from Morus species, has emerged as a compound of interest in the study of inflammatory processes. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in inflammatory pathways. While research specifically elucidating the detailed molecular pathways for this compound is still developing, this document synthesizes the available data on its inhibitory effects on key inflammatory mediators and draws parallels with closely related compounds to postulate its potential mechanisms. This guide includes a summary of quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to support further research and drug development efforts in the field of inflammation.

Introduction to this compound and Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells. It is a crucial component of the innate immune system, involving a complex cascade of molecular and cellular events aimed at eliminating the initial cause of cell injury and initiating tissue repair. However, dysregulated or chronic inflammation is a key contributor to the pathogenesis of a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal in regulating the inflammatory response.

This compound belongs to the 2-arylbenzofuran class of flavonoids, compounds that are known for their diverse biological activities. While several members of the mulberrofuran family, notably Mulberrofuran G and K, have been studied for their anti-inflammatory properties, specific research on this compound is less extensive. This guide aims to consolidate the existing knowledge and provide a framework for understanding its potential therapeutic applications.

Core Mechanism of Action: Inhibition of Inflammatory Mediators

The primary established anti-inflammatory effect of this compound lies in its ability to inhibit the production of key downstream mediators of inflammation, namely nitric oxide (NO) and cyclooxygenase (COX) products.

Inhibition of Nitric Oxide Production

This compound has been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO by the inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Inhibition of Cyclooxygenase (COX) Products

This compound inhibits the formation of 12-hydroxy-,8,10-heptadecatrienoic acid (HHT) and thromboxane (B8750289) B2, which are products of the cyclooxygenase (COX) pathway. The COX enzymes, particularly COX-2, are induced during inflammation and are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

Interestingly, while inhibiting COX products, this compound has been reported to increase the formation of 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), a product of the 12-lipoxygenase (12-LOX) pathway. The role of 12-LOX and its metabolites in inflammation is complex and can be pro- or anti-inflammatory depending on the context. This dual activity suggests a potential for this compound to modulate the arachidonic acid metabolic cascade at multiple points.

Postulated Upstream Signaling Pathways

Based on the known mechanisms of related benzofuran compounds and the downstream effects of this compound, its mechanism of action is likely to involve the modulation of the NF-κB and MAPK signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including iNOS and COX-2. Given that this compound inhibits the products of these enzymes, it is highly probable that it interferes with the activation of the NF-κB pathway. This inhibition could occur at various stages, such as the phosphorylation and degradation of IκBα or the nuclear translocation of the p65 subunit.

Mulberrofuran A: A Technical Whitepaper on Cyclooxygenase and Lipoxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran A, a natural 2-arylbenzofuran derivative isolated from the root bark of the mulberry tree (Morus alba L.), has garnered scientific interest for its potential anti-inflammatory properties. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with the primary enzymatic drivers of the inflammatory cascade: cyclooxygenase (COX) and lipoxygenase (LOX). While direct quantitative inhibitory data for this compound remains to be fully elucidated, existing research indicates a modulatory effect on these pathways. This paper summarizes the available data for this compound, presents comparative data for structurally related 2-arylbenzofurans, details relevant experimental protocols for assessing enzyme inhibition, and provides visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction: The Arachidonic Acid Cascade and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The arachidonic acid (AA) cascade is a central signaling pathway in the initiation and propagation of inflammatory responses. Upon cellular stimulation, phospholipase A2 releases AA from the cell membrane. Subsequently, AA is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins. The products of both pathways are potent lipid mediators that regulate a wide array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.

The COX enzyme exists in at least two isoforms: COX-1, which is constitutively expressed in most tissues and is responsible for homeostatic functions, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation. Similarly, the LOX family of enzymes includes several isoforms, such as 5-LOX, 12-LOX, and 15-LOX, each leading to the production of specific bioactive lipids. Consequently, the inhibition of COX and LOX enzymes is a key strategy in the development of anti-inflammatory therapeutics.

This compound and its Interaction with COX and LOX Pathways

This compound is a prenylated 2-arylbenzofuran, a class of compounds known for their diverse biological activities. Research into the anti-inflammatory potential of this compound has revealed its ability to modulate the production of eicosanoids.

Effects on Cyclooxygenase (COX) Pathway

Studies have shown that this compound inhibits the formation of 12-hydroxy-8,10-heptadecatrienoic acid (HHT) and thromboxane (B8750289) B2 (TXB2). Both HHT and TXB2 are downstream products of the COX pathway. This observation strongly suggests that this compound exerts an inhibitory effect on the cyclooxygenase enzymes. However, to date, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) values for this compound against COX-1 and COX-2, have not been reported in the scientific literature.

Effects on Lipoxygenase (LOX) Pathway

The interaction of this compound with the lipoxygenase pathway presents a more complex picture. The same study that demonstrated COX inhibition also reported that this compound increases the formation of 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), a product of the 12-lipoxygenase (12-LOX) enzyme. This suggests that this compound may not be a direct inhibitor of 12-LOX and could potentially act as a modulator or even an activator of this specific LOX isoform. This nuanced activity highlights the need for further detailed enzymatic and cellular assays to fully characterize the effect of this compound on the various LOX isoforms.

Quantitative Data for Structurally Related 2-Arylbenzofurans

While specific IC50 values for this compound are not yet available, studies on other natural 2-arylbenzofuran derivatives provide valuable insights into the potential of this chemical class as COX and LOX inhibitors. The following table summarizes the reported inhibitory activities of some related compounds.

CompoundTarget EnzymeIC50 (µM)Source
Moracin C12-LOXPotent Inhibitor (Specific IC50 not provided)
Artoindonesianin B-1LOXsPotent Inhibitor (Specific IC50 not provided)
Moracin DLOXsPotent Inhibitor (Specific IC50 not provided)
Moracin MLOXsPotent Inhibitor (Specific IC50 not provided)

This table will be updated as more specific quantitative data becomes available.

Experimental Protocols

The following sections detail generalized protocols for in vitro assays to determine the inhibitory activity of compounds like this compound against COX and LOX enzymes.

Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol is a general guideline for an in vitro colorimetric COX inhibitor screening assay.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known COX inhibitors (e.g., indomethacin (B1671933) for non-selective, celecoxib (B62257) for COX-2 selective)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare a stock solution of this compound and control inhibitors in DMSO. Create a series of dilutions of the test and control compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to the respective wells:

    • Blank: Assay buffer and heme.

    • 100% Activity (Control): Assay buffer, heme, and COX enzyme.

    • Inhibitor Wells: Assay buffer, heme, COX enzyme, and the test compound or control inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% activity control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)

This protocol outlines a general method for assessing LOX inhibition by monitoring the formation of hydroperoxides.

Materials:

  • Soybean lipoxygenase (or other specific LOX isoforms)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4 or 0.2 M borate (B1201080) buffer, pH 9.0)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known LOX inhibitor (e.g., nordihydroguaiaretic acid, NDGA)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation: Prepare a stock solution of the LOX enzyme in the assay buffer and keep it on ice. Prepare a stock solution of the substrate and the test compound/control inhibitor.

  • Assay Mixture: In a quartz cuvette, mix the assay buffer, the test compound or control inhibitor at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the substrate to the cuvette to start the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm (for linoleic acid) or 235 nm (for arachidonic acid) over a period of 3-5 minutes. The rate of the reaction is determined from the linear portion of the absorbance curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited reaction rate. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Pathways and Processes

To facilitate a deeper understanding, the following diagrams, generated using Graphviz (DOT language), illustrate the arachidonic acid cascade and a typical experimental workflow for enzyme inhibition assays.

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Stimuli cox12 COX-1 / COX-2 aa->cox12 lox5 5-LOX aa->lox5 lox12 12-LOX aa->lox12 lox15 15-LOX aa->lox15 cox_path Cyclooxygenase (COX) Pathway pgg2 PGG2 cox12->pgg2 pgh2 PGH2 pgg2->pgh2 prostanoids Prostaglandins (PGE2, PGD2) Thromboxane A2 pgh2->prostanoids lox_path Lipoxygenase (LOX) Pathway hpete5 5-HPETE lox5->hpete5 lta4 LTA4 hpete5->lta4 leukotrienes Leukotrienes (LTB4, LTC4, LTD4) lta4->leukotrienes hpete12 12-HPETE lox12->hpete12 hete12 12-HETE hpete12->hete12 hpete15 15-HPETE lox15->hpete15 lipoxins Lipoxins hpete15->lipoxins mfa This compound mfa->cox12 Inhibits mfa->lox12 Modulates/ Increases Product

Caption: Arachidonic Acid Cascade and this compound's points of interaction.

Biological Activity Screening of Mulberrofuran A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran A is a natural phenolic compound isolated from the root bark of the mulberry tree (Morus sp.). As a member of the 2-arylbenzofuran class of flavonoids, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound, including its effects on inflammatory pathways and arachidonate (B1239269) metabolism. Due to the limited availability of extensive research specifically on this compound, this guide also incorporates data and protocols from studies on closely related and well-researched mulberrofurans, such as Mulberrofuran G and K, to provide a broader context for screening and drug discovery efforts. All data is clearly attributed to the specific compound studied.

Anti-inflammatory Activity

This compound has been shown to modulate the metabolism of arachidonic acid, a key process in the inflammatory response. It selectively inhibits the cyclooxygenase (COX) pathway while promoting the lipoxygenase (LOX) pathway. Further studies on related compounds like Mulberrofuran K have demonstrated potent anti-inflammatory effects through the inhibition of key inflammatory mediators.

Quantitative Data
CompoundAssayCell LineTargetIC50Reference
This compound Arachidonate MetabolismRat PlateletsCyclooxygenase-
Mulberrofuran K Nitric Oxide (NO) ProductionRAW 264.7iNOS-
Mulberrofuran G NOX Inhibition-NADPH Oxidase6.9 μM
Experimental Protocols

This protocol is based on the methodology used to assess the effect of compounds on cyclooxygenase and lipoxygenase products.

Objective: To determine the effect of this compound on the formation of 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT), and thromboxane (B8750289) B2 from arachidonic acid in rat platelets.

Materials:

  • Washed rat platelets

  • [1-14C]Arachidonic acid

  • This compound

  • Indomethacin (positive control)

  • Thrombin

  • Citric acid

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a suspension of washed rat platelets in a suitable buffer.

  • Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

  • Add [1-14C]arachidonic acid to the platelet suspension and incubate for a further period (e.g., 5 minutes).

  • Initiate the reaction by adding thrombin and incubate for another 5 minutes.

  • Stop the reaction by adding citric acid to lower the pH.

  • Extract the arachidonic acid metabolites with ethyl acetate.

  • Evaporate the organic solvent and redissolve the residue in a small volume of a suitable solvent.

  • Separate the metabolites by thin-layer chromatography (TLC).

  • Identify and quantify the radioactive zones corresponding to 12-HETE, HHT, and thromboxane B2 using a radiochromatogram scanner or by scraping the zones and measuring the radioactivity with a scintillation counter.

This protocol is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the inhibitory effect of Mulberrofuran K on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Mulberrofuran K

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Mulberrofuran K for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle-treated, non-stimulated group should be included as a negative control.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. The absorbance is measured at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Signaling Pathways

Mulberrofurans have been shown to modulate key inflammatory signaling pathways. For instance, Mulberrofuran K inhibits the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Extracellular signal-regulated kinase (ERK) 1/2 in LPS-stimulated macrophages.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates ERK ERK1/2 TLR4->ERK activates LPS LPS LPS->TLR4 binds MFA Mulberrofuran K MFA->IKK inhibits MFA->ERK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates pERK p-ERK1/2 ERK->pERK phosphorylates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NFkB_p65_nuc->iNOS_COX2 induces transcription

Caption: Mulberrofuran K anti-inflammatory signaling pathway.

Anticancer Activity

While specific data for this compound is limited, related compounds like Mulberrofuran G have demonstrated significant anti-cancer properties, including the inhibition of cancer cell proliferation, migration, and invasion.

Quantitative Data
CompoundAssayCell LineActivityIC50Reference
Mulberrofuran G Cell ProliferationA549 (Lung Cancer)Inhibition22.5 μM
Mulberrofuran G Cell ProliferationNCI-H226 (Lung Cancer)Inhibition30.6 μM
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

Objective: To determine the cytotoxic effect of Mulberrofuran G on cancer cell lines.

Materials:

  • A549 or NCI-H226 human lung carcinoma cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Mulberrofuran G

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Mulberrofuran G for 48 hours. Include a vehicle control (DMSO).

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways

Mulberrofuran G has been shown to inhibit the JAK2/STAT3 signaling pathway in lung cancer cells, which is a critical pathway for cancer cell proliferation and survival.

Unveiling the Molecular Architecture of Mulberrofuran A: A Spectroscopic Data Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Mulberrofuran A, a naturally occurring 2-arylbenzofuran derivative found in Morus species such as Morus lhou and Morus alba. The structural elucidation of this compound is pivotal for its further investigation in drug discovery and development. This document compiles and presents its core spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data

The molecular formula of this compound has been established as C₂₅H₂₈O₄, with a molecular weight of 392.5 g/mol and a monoisotopic mass of 392.19875937 Da. The structure was primarily elucidated using a combination of UV, IR, Mass Spectrometry, and extensive ¹H and ¹³C NMR studies.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of a molecule. For this compound, the precise mass measurement aligns with its molecular formula.

IonFormulaCalculated Mass (Da)Measured Mass (Da)
[M]+C₂₅H₂₈O₄392.1988Data not available

Further fragmentation analysis (MS/MS) would provide valuable insights into the structural motifs of this compound. Key fragmentation pathways for 2-arylbenzofurans typically involve cleavages of the side chains and retro-Diels-Alder reactions in related complex structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the cornerstone for determining the detailed carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data of this compound

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not availableData not availableData not availableData not available

¹³C NMR Spectroscopic Data of this compound

Carbon PositionChemical Shift (δ, ppm)
Data not availableData not available

Detailed 2D NMR experiments such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.

Experimental Protocols

The isolation and spectroscopic analysis of this compound involve a series of well-established techniques in natural product chemistry.

Isolation of this compound

A general procedure for the isolation of this compound from the root bark of Morus species is as follows:

  • Extraction: The dried and powdered root bark is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, for example, n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to fractionate the components based on their solubility.

  • Chromatographic Separation: The ethyl acetate fraction, which is typically rich in phenolic compounds like this compound, is subjected to multiple chromatographic steps. This usually involves:

    • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, to yield several sub-fractions.

    • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the compound of interest are further purified using pTLC or preparative HPLC to afford pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is typically dissolved in a deuterated solvent like deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) on a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

Workflow for Spectroscopic Data Analysis

The logical flow for the structural elucidation of a natural product like this compound using spectroscopic data is illustrated in the following diagram.

Methodological & Application

Mulberrofuran A synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran A is a natural product first isolated from the root bark of the mulberry tree (Morus alba L.). It belongs to the class of 2-arylbenzofurans and has garnered interest within the scientific community for its potential therapeutic properties. Structurally, it is characterized by a geranylated 2-arylbenzofuran skeleton. Research has indicated that this compound exhibits various biological activities, including potent anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade. These application notes provide a comprehensive overview of the isolation, purification, and characterization of this compound, along with its known signaling pathway interactions. As a total synthesis for this compound has not been prominently reported in the literature, the focus of the synthesis section is on its isolation from natural sources.

Physicochemical Properties and Characterization

This compound is a phenolic compound with the molecular formula C₂₅H₂₈O₄ and a molecular weight of 392.5 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₂₈O₄
Molecular Weight392.5 g/mol
CAS Number68978-04-1
AppearanceAmorphous Powder

Table 2: Spectroscopic Data for this compound

While a complete, detailed spectral assignment for this compound is spread across various literature, the following provides a general summary of expected spectroscopic data based on its structure and related compounds.

TechniqueData
¹H-NMR Signals corresponding to aromatic protons, a geranyl side chain (including olefinic and methyl protons), and hydroxyl groups.
¹³C-NMR Resonances for aromatic carbons, olefinic carbons, and aliphatic carbons of the geranyl group, as well as carbons attached to oxygen.
Mass Spec. A molecular ion peak [M]+ or protonated molecule [M+H]+ consistent with the molecular weight of 392.5. High-resolution mass spectrometry (HR-ESI-MS) would confirm the elemental composition.

Synthesis (Isolation from Natural Source) and Purification Protocols

The primary route for obtaining this compound is through extraction and chromatographic purification from the root bark of Morus alba L.. The following protocol is a composite methodology based on established procedures for the isolation of benzofurans and other flavonoids from Morus species.

Experimental Workflow for Isolation and Purification

G start Morus alba Root Bark extraction Extraction with Methanol start->extraction partition Solvent Partitioning (n-hexane, ethyl acetate) extraction->partition sg_column Silica Gel Column Chromatography partition->sg_column sephadex_column Sephadex LH-20 Column Chromatography sg_column->sephadex_column rp18_column RP-18 Column Chromatography sephadex_column->rp18_column pure_compound Pure this compound rp18_column->pure_compound characterization Spectroscopic Analysis (NMR, MS) pure_compound->characterization

Caption: Workflow for the isolation and purification of this compound.

**

Application Notes and Protocols for In Vitro Cell-Based Assays of Mulberrofuran A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran A is a natural benzofuran (B130515) derivative isolated from the root bark of mulberry trees (Morus species). Emerging research has highlighted its potential as a bioactive compound with a range of pharmacological effects, including anti-inflammatory, anticancer, and antiviral properties. These activities suggest that this compound may modulate key cellular signaling pathways involved in disease pathogenesis.

These application notes provide a comprehensive guide to standardized in vitro cell-based assays for characterizing the biological activities of this compound. The protocols detailed below are designed for researchers in academic and industrial settings to robustly evaluate its therapeutic potential. The assays cover preliminary cytotoxicity assessment, anti-inflammatory efficacy, anticancer activity, and investigation of underlying molecular mechanisms.

General Guidelines & Reagent Preparation

2.1. This compound Stock Solution

  • Solubility: this compound is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh working dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Formulating Mulberrofuran A for In Vivo Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran A, a natural 2-arylbenzofuran flavonoid isolated from the root bark of Morus species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. However, its progression into in vivo studies is hampered by its poor aqueous solubility, a common challenge for many natural products that can lead to low and variable oral bioavailability. This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its solubility and suitability for in vivo administration, thereby enabling reliable pharmacokinetic and pharmacodynamic evaluations. The protocols outlined below are based on established methods for formulating poorly soluble compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an appropriate formulation strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₂₈O₄
Molecular Weight 392.5 g/mol
Water Solubility Very low (predicted)
logP (Octanol-Water) High (predicted)
Chemical Class 2-Arylbenzofuran Flavonoid

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These approaches

Troubleshooting & Optimization

Technical Support Center: Enhancing Mulberrofuran A Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mulberrofuran A. The focus is on overcoming its inherently poor bioavailability to facilitate preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our animal studies after oral administration. Is this expected?

A1: Yes, this is an expected challenge. This compound, as a polyphenolic 2-arylbenzofuran flavonoid, is characterized by poor water solubility.[1] Its lipophilic nature and complex structure contribute to low oral bioavailability. Furthermore, like similar 2-arylbenzofurans, it is likely susceptible to extensive first-pass metabolism in the intestine and liver, where it can be converted into more polar and readily excretable conjugates.[2]

Q2: My this compound powder is not dissolving well in our aqueous vehicle for in vitro assays. What can I do?

A2: This is a common issue due to the compound's low aqueous solubility. For in vitro experiments, you can try dissolving this compound in a small amount of a biocompatible organic solvent such as DMSO or ethanol (B145695) before diluting it to the final concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system. For animal studies, a suspension or a more sophisticated formulation approach is recommended over a simple aqueous solution.

Q3: What are the primary mechanisms limiting the oral bioavailability of this compound?

A3: The primary barriers to this compound's oral bioavailability are:

  • Poor Aqueous Solubility: Limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Intestinal Permeability: While not definitively studied for this compound, related polyphenols often exhibit poor transport across the intestinal epithelium.[2]

  • Extensive First-Pass Metabolism: this compound is likely metabolized by enzymes in the intestinal wall and the liver, reducing the amount of active compound that reaches systemic circulation.[2]

Q4: What formulation strategies can be employed to enhance the bioavailability of this compound?

A4: Several nanoformulation strategies have proven effective for improving the bioavailability of poorly soluble polyphenols and can be applied to this compound.[3][4][5] These include:

  • Liposomes: Encapsulating this compound within these lipid-based vesicles can improve its solubility and protect it from degradation in the GI tract.[6][7][8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[9][10][11]

  • Polymeric Nanoparticles: These can encapsulate this compound, offering controlled release and improved absorption.[12][13]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Problem: High variability between replicate wells or experiments.

  • Potential Cause: Precipitation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is consistent and below the toxicity threshold for your cell line (typically <0.5%).

    • Solubility Limit: Determine the maximum soluble concentration of this compound in your specific cell culture medium. Operate below this limit.

    • Nanoformulation: Consider using a nanoformulated version of this compound (e.g., liposomal) for improved dispersion and cellular uptake in aqueous media.[8]

Issue 2: Low and variable drug exposure in pharmacokinetic studies.
  • Problem: After oral gavage, plasma levels of this compound are near or below the limit of quantification, and there is high inter-animal variability.

  • Potential Cause: Poor absorption and significant first-pass metabolism.

  • Troubleshooting Steps:

    • Formulation Strategy: Move beyond simple suspensions. Develop a bioavailability-enhancing formulation such as a solid dispersion or a lipid-based nanoparticle system.[9][12]

    • Dose Escalation: While increasing the dose might seem intuitive, it may not lead to a proportional increase in exposure for poorly soluble compounds. A better formulation is often more effective than simply increasing the dose.

    • Route of Administration: For initial efficacy studies where oral delivery is not the primary focus, consider intraperitoneal (IP) administration to bypass first-pass metabolism and ensure systemic exposure.

Quantitative Data Summary

The following table summarizes the potential improvements in bioavailability for a poorly soluble polyphenol like this compound when different formulation strategies are applied, based on data from similar compounds.

Formulation StrategyCarrier/Excipient ExamplesTypical Fold Increase in Oral Bioavailability (Compared to Unformulated Compound)Key Advantages
Liposomes Phosphatidylcholine, Cholesterol5 to 15-foldBiocompatible, can encapsulate both lipophilic and hydrophilic compounds, protects from degradation.[6][8]
Solid Dispersions PVP K30, HPMC, Soluplus®10 to 20-foldEnhanced dissolution rate, ease of manufacture.[9][10][11]
Polymeric Nanoparticles PLGA, Chitosan8 to 25-foldControlled release, potential for targeted delivery, mucoadhesive properties.[12][13]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
  • Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

Protocol 2: Preparation of a this compound Solid Dispersion using the Solvent Evaporation Method
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:5 drug to polymer).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a fine powder with a uniform particle size.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.[14]

  • Permeability Study:

    • Add this compound (dissolved in a transport buffer, ensuring the final organic solvent concentration is non-toxic) to the apical (AP) side of the monolayer.

    • At specified time points, collect samples from the basolateral (BL) side.

    • To assess active efflux, also perform the experiment in the BL to AP direction.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Apparent Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Evaluation Formulation_Selection Select Formulation Strategy (Liposomes, Solid Dispersion, etc.) Preparation Prepare Formulation Formulation_Selection->Preparation Characterization Characterize Formulation (Size, Encapsulation Efficiency) Preparation->Characterization Solubility Aqueous Solubility Test Characterization->Solubility Optimized Formulation Dissolution Dissolution Rate Study Solubility->Dissolution Caco2 Caco-2 Permeability Assay Dissolution->Caco2 PK_Study Pharmacokinetic Study in Rodents Caco2->PK_Study Data_Analysis Analyze Plasma Concentration (AUC, Cmax) PK_Study->Data_Analysis

Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

signaling_pathway cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_solution Nanoformulation Solution MA This compound (Poorly Soluble) Dissolution Limited Dissolution MA->Dissolution Absorption Poor Absorption Dissolution->Absorption Degradation Metabolic Degradation Bioavailability Low Bioavailability Degradation->Bioavailability Absorption->Degradation Nano_MA Nanoformulated This compound Enhanced_Dissolution Enhanced Dissolution Nano_MA->Enhanced_Dissolution Protection Protection from Metabolism Nano_MA->Protection Enhanced_Absorption Enhanced Absorption Enhanced_Dissolution->Enhanced_Absorption Protection->Enhanced_Absorption Improved_Bioavailability Improved Bioavailability Enhanced_Absorption->Improved_Bioavailability

References

Technical Support Center: Mulberrofuran A HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Mulberrofuran A. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A typical starting point for the analysis of this compound, a benzofuran (B130515) derivative, would be a reversed-phase HPLC method. Based on methods for similar compounds, a good starting point would be a C18 column with a gradient elution using a mobile phase of methanol (B129727) or acetonitrile (B52724) and water containing a small amount of acid, such as 0.1% formic acid. The acid is crucial for obtaining sharp peaks by suppressing the ionization of the phenolic hydroxyl groups in the this compound structure.

Q2: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing for phenolic compounds like this compound is a common issue. The primary causes are often related to interactions with the stationary phase or issues with the mobile phase.

  • Secondary Interactions: The hydroxyl groups on this compound can interact with residual silanol (B1196071) groups on the silica-based C18 column, leading to tailing.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. The acid protonates the silanol groups, reducing their interaction with the analyte.

  • Mobile Phase pH: If the pH of the mobile phase is too high, the phenolic hydroxyl groups of this compound can become deprotonated, leading to increased retention and peak tailing.

    • Solution: Ensure the mobile phase is acidic to keep the analyte in its neutral form.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.[1]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.

Q3: I am observing split peaks for this compound. What could be the problem?

Split peaks can be caused by several factors, often related to the sample injection or the column itself.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than or compatible with the mobile phase.

  • Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: This often indicates column degradation, and the column may need to be replaced.

  • Partially Clogged Frit: A partially blocked frit at the column inlet can also lead to a distorted flow path.

    • Solution: Try back-flushing the column. If the problem persists, the frit or the column may need replacement.

Q4: The retention time for my this compound peak is shifting. Why is this happening?

Retention time instability can be caused by issues with the HPLC system or the mobile phase.

  • Mobile Phase Composition Changes: Inconsistent mixing of gradient solvents or evaporation of a volatile solvent component can alter the mobile phase composition and affect retention times.

    • Solution: Ensure mobile phase components are well-mixed and degassed. Keep solvent bottles capped to prevent evaporation.

  • Fluctuations in Column Temperature: Temperature variations can impact the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time. A rule of thumb is that for a reversed-phase separation, a 1°C change in temperature can alter retention time by 1-2%.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Issues: Inconsistent flow from the pump due to air bubbles, worn seals, or check valve problems will cause retention time to fluctuate.

    • Solution: Degas the mobile phase, prime the pump, and perform regular maintenance on pump seals and check valves.

Q5: I am not seeing any peak for this compound, or the peak is very small. What should I check?

The absence of a peak or a significantly reduced peak size can point to a number of issues.

  • Detector Settings: The detector may not be set to the correct wavelength for this compound. Check the UV spectrum of this compound to determine its lambda max.

  • Sample Degradation: this compound may be unstable in the sample solvent or under the analytical conditions.

    • Solution: Prepare fresh samples and investigate the stability of the compound in your chosen solvent.

  • Injection Problem: A blockage in the injector or an issue with the autosampler can prevent the sample from reaching the column.

  • System Leak: A leak in the system can lead to a loss of sample and a reduced or absent peak.

Troubleshooting Guide

HPLC Peak Shape Problems
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with silanolsAdd 0.1% formic acid to the mobile phase.
Mobile phase pH too highEnsure the mobile phase is acidic.
Column overloadReduce sample concentration or injection volume.[1]
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in the initial mobile phase.
Column overloadReduce sample concentration or injection volume.[1]
Split Peaks Sample solvent incompatibilityDissolve sample in the initial mobile phase.
Column void or damageReplace the column.
Partially blocked column fritBack-flush the column; if unresolved, replace the column.
Broad Peaks High extra-column volumeUse shorter, narrower ID tubing.
Late elutionOptimize the gradient to elute the peak earlier.
Column degradationReplace the column.

Experimental Protocols

Typical HPLC Method for this compound Analysis

This protocol is a general starting point and may require optimization for your specific instrument and application.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient Program (Example):

      • 0-5 min: 10% to 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% to 90% B

      • 20-23 min: Hold at 90% B

      • 23-26 min: 90% to 10% B

      • 26-30 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the lambda max of this compound (determine by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound standard.

    • Dissolve in the initial mobile phase composition (e.g., 10% Methanol/Acetonitrile in water with 0.1% formic acid) to a known concentration (e.g., 1 mg/mL).

    • If necessary, perform serial dilutions to create calibration standards.

    • Filter the sample through a 0.22 µm syringe filter before injection.[1]

Visual Troubleshooting Guides

HPLCTroubleshooting start Peak Problem Identified peak_shape Abnormal Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes, Tailing fronting Fronting peak_shape->fronting Yes, Fronting split Split peak_shape->split Yes, Split broad Broad peak_shape->broad Yes, Broad peak_size Incorrect Peak Size? retention_time->peak_size No rt_shift Check Mobile Phase & Temperature retention_time->rt_shift Yes no_problem Chromatogram OK peak_size->no_problem No small_peak Small/No Peak peak_size->small_peak Yes sol_acid Add Acid to Mobile Phase tailing->sol_acid sol_conc Reduce Sample Concentration tailing->sol_conc sol_column Check/Replace Column tailing->sol_column fronting->sol_conc sol_solvent Match Sample Solvent to Mobile Phase fronting->sol_solvent split->sol_solvent split->sol_column broad->sol_column sol_temp Use Column Oven rt_shift->sol_temp sol_pump Check Pump/ Degas Mobile Phase rt_shift->sol_pump sol_detector Check Detector Settings small_peak->sol_detector sol_leak Check for Leaks small_peak->sol_leak

Caption: A flowchart for troubleshooting common HPLC peak problems.

MulberrofuranA_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start This compound (Standard or Extract) dissolve Dissolve in Initial Mobile Phase prep_start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Acidified Mobile Phase) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Technical Support Center: Optimizing Mulberrofuran A Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Mulberrofuran A dosage to achieve desired biological effects while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

This compound is a natural compound belonging to the benzofuran (B130515) family, commonly isolated from plants of the Morus genus (mulberry). Its mechanism of action is reported to involve the inhibition of cyclooxygenase (COX) enzymes and modulation of arachidonate (B1239269) metabolism. Related compounds, such as Mulberrofuran G, have been shown to exhibit anti-inflammatory, antioxidant, antiviral, and antitumor effects, potentially through the inhibition of pathways like JAK/STAT and NOX.

Q2: What is a typical starting concentration range for in vitro experiments with this compound?

Based on data from related compounds like Mulberrofuran G, a starting concentration range of 1 µM to 50 µM is recommended for initial in vitro experiments. However, the optimal concentration is highly dependent on the cell line and the specific biological endpoint being measured. A dose-response experiment is crucial to determine the effective and non-toxic concentration for your specific model.

Q3: How can I determine the cytotoxicity of this compound in my cell line?

Standard cytotoxicity assays such as the MTT, MTS, or LDH release assays are recommended. These assays measure cell viability and membrane integrity, respectively. It is advisable to perform these assays at multiple time points (e.g., 24, 48, and 72 hours) to understand the time-dependent effects of this compound.

Q4: Are there known IC50 values for this compound in various cell lines?

Publicly available, specific IC50 values for this compound across a wide range of cell lines are limited. However, for the related compound Mulberrofuran G , the following cytotoxic concentrations have been reported:

Cell LineCell TypeIC50 / CC50Reference
A549Human Lung Carcinoma22.5 µM (IC50)[cite: ]
NCI-H226Human Lung Carcinoma30.6 µM (IC50)[cite: ]
HepG 2.2.15Human Hepatoma (HBV-producing)8.04 µM (CC50)[cite: ]
VeroMonkey Kidney Epithelial>25 µM (non-toxic)[cite: ]

Note: This data is for Mulberrofuran G and should be used as a preliminary guide. It is essential to determine the specific IC50 for this compound in your experimental system.

Troubleshooting Guide for Cytotoxicity Assays

Problem Possible Cause(s) Recommended Solution(s)
High background absorbance/fluorescence in control wells (compound only, no cells) This compound may be colored or autofluorescent, interfering with the assay readout.- Run a "compound only" control for each concentration and subtract the background reading from the corresponding cell-containing wells.- Consider switching to a different type of viability assay that uses a different detection method (e.g., from a colorimetric to a luminescent assay like CellTiter-Glo).
Inconsistent results between replicate wells - Uneven cell seeding.- Pipetting errors.- "Edge effect" in multi-well plates.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.
Unexpectedly high cell viability at high concentrations (U-shaped dose-response) - Compound precipitation at high concentrations, leading to reduced effective concentration.- Interference of the compound with the assay chemistry (e.g., direct reduction of MTT reagent).- Visually inspect wells for precipitate under a microscope. If present, consider using a different solvent or a lower concentration range.- Run a cell-free assay to check for direct interaction between this compound and the assay reagents.
High cytotoxicity observed in all tested concentrations - The selected concentration range is too high for the specific cell line.- Solvent (e.g., DMSO) toxicity.- Perform a broader dose-response experiment with lower concentrations.- Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium (serum-free medium is recommended during the assay period to reduce background)

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (cells to be lysed) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Positive Control: Add lysis buffer to the positive control wells and incubate for the time recommended by the kit manufacturer to achieve complete cell lysis. Then, transfer the supernatant as in the previous step.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).

  • Reaction Termination: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control.

Visualizations

Experimental_Workflow_for_Optimizing_Dosage cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Optimization start Start: Define Cell Line & Experimental Goals select_assay Select Cytotoxicity Assays (e.g., MTT, LDH) start->select_assay cell_seeding Seed Cells in 96-well Plates select_assay->cell_seeding dose_response Treat with Serial Dilutions of this compound cell_seeding->dose_response incubation Incubate for 24, 48, 72 hours dose_response->incubation assay_procedure Perform Cytotoxicity Assay incubation->assay_procedure data_collection Measure Absorbance/ Fluorescence assay_procedure->data_collection calculate_ic50 Calculate IC50 Value data_collection->calculate_ic50 optimize_dose Determine Optimal Non-Toxic Concentration Range calculate_ic50->optimize_dose end End: Optimized Dosage for Further Experiments optimize_dose->end

Caption: Workflow for optimizing this compound dosage.

Troubleshooting_Cytotoxicity_Assays cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps start Unexpected Cytotoxicity Result check_reagents Verify Reagent Preparation & Storage start->check_reagents check_cells Confirm Cell Health & Passage Number start->check_cells check_calculations Double-check Dilution Calculations start->check_calculations solvent_control Run Solvent Control check_reagents->solvent_control check_cells->solvent_control dose_response Perform Wider Dose-Response check_calculations->dose_response assay_interference Check for Assay Interference (Cell-free Assay) solvent_control->assay_interference dose_response->assay_interference alternative_assay Use an Alternative Viability Assay assay_interference->alternative_assay end Resolved Issue alternative_assay->end

Caption: Troubleshooting flowchart for cytotoxicity assays.

Putative_Signaling_Pathway_of_Mulberrofuran_A_Cytotoxicity cluster_cellular_effects Cellular Effects cluster_apoptosis_execution Apoptosis Execution Mulberrofuran_A This compound ROS_generation ↑ Reactive Oxygen Species (ROS) Mulberrofuran_A->ROS_generation PI3K_Akt_mTOR Inhibition of PI3K/Akt/mTOR Pathway Mulberrofuran_A->PI3K_Akt_mTOR MMP_disruption Disruption of Mitochondrial Membrane Potential (ΔΨm) ROS_generation->MMP_disruption Bax_Bcl2 ↑ Bax/Bcl-2 Ratio MMP_disruption->Bax_Bcl2 PI3K_Akt_mTOR->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase_activation Caspase-9 & Caspase-3 Activation Cytochrome_c->Caspase_activation PARP_cleavage PARP Cleavage Caspase_activation->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Identifying and characterizing Mulberrofuran A degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mulberrofuran A. The information provided is designed to help identify and characterize its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary for this compound?

A1: A forced degradation study is a process where a drug substance, such as this compound, is intentionally exposed to stress conditions that are more severe than accelerated stability conditions. The purpose is to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule. This is a critical step in developing and validating a stability-indicating analytical method, which can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.

Q2: What are the most probable degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on its 2-arylbenzofuran structure with a resorcinol (B1680541) moiety and a prenyl group, the following pathways are likely:

  • Acid-Catalyzed Ring Opening: The benzofuran (B130515) ring system is susceptible to acid-catalyzed hydrolysis, which would likely involve protonation of the furan (B31954) ring, leading to the formation of a carbocation intermediate. This intermediate can then be attacked by a nucleophile like water, causing the C2-O bond to cleave and forming a substituted phenolic compound.

  • Oxidative Degradation: The phenolic hydroxyl groups and the prenyl group are susceptible to oxidation. Oxidative stress can lead to the formation of quinone-type structures, epoxides, or cleavage of the prenyl side chain.

  • Photodegradation: Flavonoids are known to be sensitive to UV radiation, which can induce photochemical transformations. This may involve radical reactions leading to polymerization or further degradation into smaller aromatic compounds.

Q3: What are the potential degradation products of this compound that I should look for?

A3: Based on the probable degradation pathways, you should look for the following types of degradation products:

  • Phenolic Ketones: Resulting from the acid-catalyzed opening of the furan ring.

  • Quinones: Arising from the oxidation of the phenolic hydroxyl groups.

  • Cleavage Products: Smaller phenolic acids and aldehydes resulting from the breakdown of the C-ring of the flavonoid-like structure.

  • Prenyl Group Modification Products: Such as epoxides or hydroxylated derivatives on the prenyl side chain.

Q4: I am observing low signal intensity for this compound and its potential degradation products during LC-MS analysis. What could be the cause and how can I troubleshoot it?

A4: Low signal intensity in the mass spectrometry of flavonoids is a common issue. Here are some potential causes and solutions:

  • Suboptimal Ionization: The choice of ionization mode (positive or negative) and mobile phase pH is critical. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) generally enhances protonation and signal in positive mode.

  • Sample Concentration: Your sample might be too dilute, or conversely, too concentrated, leading to ion suppression. Try analyzing a dilution series to find the optimal concentration.

  • Matrix Effects: Other compounds in your sample matrix might be co-eluting with your analytes and suppressing their ionization. To mitigate this, you can improve chromatographic separation, dilute your sample, or use a solid-phase extraction (SPE) clean-up step.

  • Instrument Contamination: A dirty ion source or mass optics can significantly reduce signal intensity. Ensure regular cleaning and maintenance of your mass spectrometer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.
This compound is highly stable under the applied conditions.Expose the compound to a broader range of more aggressive stress conditions as outlined in the experimental protocols.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve a target degradation of 5-20%.
Poor resolution between this compound and its degradation products in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition, gradient profile, or column chemistry. Consider using a column with a different selectivity.
Co-elution of multiple degradation products.Adjust the gradient to better separate the peaks. Utilize a mass spectrometer to identify if multiple components are present in a single chromatographic peak.
Mass imbalance in the chromatogram (sum of API and degradants is not close to 100%). Some degradation products are not UV active or have a different UV maximum.Use a mass spectrometer detector (MS) in addition to a UV detector to identify non-chromophoric degradants.
Degradation products are volatile or not eluted from the column.Use a mass spectrometer to check for volatile compounds in the headspace of the sample. Ensure the analytical method is capable of eluting all potential degradation products.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation.

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

2. Stress Conditions:

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 12, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hours
Oxidative Degradation 3% H₂O₂Room Temperature2, 4,

Technical Support Center: Large-Scale Synthesis of Mulberrofuran A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Mulberrofuran A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary hurdles in the large-scale synthesis of this compound?

A1: The large-scale synthesis of this compound, a complex Diels-Alder type adduct, presents several significant challenges inherent to the synthesis of structurally intricate natural products. These include:

  • Stereocontrol: Establishing and maintaining the correct stereochemistry at multiple chiral centers throughout a multi-step synthesis is a primary difficulty.

  • Construction of the Fused Ring System: The creation of the complex, fused polycyclic core of this compound with the desired substituents in the correct spatial orientation can be challenging.

  • Protecting Group Strategy: A multi-step protecting group strategy is often necessary, and the selective removal of these groups in the final stages without affecting other sensitive functional groups can be problematic.

  • Scalability: Reactions that are successful on a small laboratory scale may not be directly transferable to a larger, process-scale synthesis, often resulting in decreased yields and increased side products.

  • Low Overall Yield: Due to the numerous steps typically involved in total synthesis, the overall yield is often low, making the process economically challenging for large-scale production.

  • Purification: The separation of this compound from structurally similar byproducts and impurities can be difficult and require multiple chromatographic steps, which is not ideal for large-scale operations.

Q2: Are there any specific reaction types in the synthesis of this compound that are particularly challenging to scale up?

A2: While a specific large-scale synthesis of this compound is not widely published, based on its structure, the following reaction types are anticipated to be challenging to scale up:

  • Diels-Alder Cycloaddition: Achieving high yield and stereoselectivity in the key Diels-Alder reaction that forms the core structure can be difficult on a large scale. Factors such as catalyst selection, solvent, and temperature become even more critical.

  • Macrolactonization/Cyclization: If the synthesis involves a ring-closing step to form a large ring, this can be low-yielding due to competing intermolecular reactions.

  • Catalytic Reactions: Reactions involving transition metal catalysts, such as cross-coupling reactions to build fragments of the molecule, can face challenges with catalyst deactivation, turnover number, and removal of metal residues on a large scale.

Q3: What are the common sources of impurities in the synthesis of this compound?

A3: Impurities can arise from various sources throughout the synthesis. Common issues include:

  • Starting Material Purity: The purity of the initial starting materials is crucial, as impurities can be carried through the synthesis and lead to side reactions.

  • Side Reactions: Competing side reactions can lead to the formation of structural isomers or related substances that are difficult to separate from the desired product.

  • Incomplete Reactions: Incomplete conversion of starting materials or intermediates can result in a complex mixture that complicates purification.

  • Reagent Decomposition: Some reagents may be unstable under the reaction conditions, leading to the formation of degradation products.

  • Solvent Impurities: The use of non-anhydrous or impure solvents can introduce water or other reactive species that can interfere with the reactions.

Troubleshooting Guides

Problem 1: Low Yield in the Key Diels-Alder Reaction
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Catalyst or Reaction Conditions Screen a variety of Lewis acid or organocatalysts to identify the most effective one for the specific substrates. Optimize the reaction temperature, concentration, and reaction time through small-scale experiments.Improved catalytic turnover and higher conversion to the desired Diels-Alder adduct.
Poor Quality of Dienophile or Diene Ensure the purity of the reacting partners through recrystallization or chromatography before use.Reduced side reactions and increased yield of the desired product.
Solvent Effects Test a range of solvents with varying polarities to find the optimal medium for the cycloaddition. Ensure the solvent is anhydrous if using moisture-sensitive catalysts.Enhanced reaction rate and selectivity.
Product Inhibition If the product inhibits the catalyst, consider using a flow chemistry setup where the product is continuously removed from the reaction zone.Maintained catalytic activity and improved overall yield.
Problem 2: Poor Stereoselectivity
Potential Cause Troubleshooting Step Expected Outcome
Ineffective Chiral Catalyst or Auxiliary Experiment with different chiral ligands for the metal catalyst or explore various chiral auxiliaries to induce higher stereoselectivity.Increased diastereomeric or enantiomeric excess of the desired stereoisomer.
Incorrect Reaction Temperature Lowering the reaction temperature often enhances stereoselectivity. Perform a temperature screening study.Improved control over the transition state, leading to higher stereoselectivity.
Steric Hindrance Modify the substrates to introduce or remove steric bulk to favor the formation of the desired stereoisomer.Altered facial selectivity of the cycloaddition.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Expected Outcome
Formation of Close-Eluting Impurities Optimize the reaction conditions to minimize the formation of side products. Explore different chromatographic techniques (e.g., reversed-phase, supercritical fluid chromatography) or different stationary and mobile phases.Improved separation of the product from impurities.
Product Instability on Silica Gel If the product is acid-sensitive, consider using a neutral or

Mulberrofuran A purity assessment and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and quality control of Mulberrofuran A. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound, like other purified natural product standards, typically has a purity of ≥98%.[1] The exact purity of a specific lot will be provided on its Certificate of Analysis.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: The most common and reliable methods for determining the purity of this compound and related benzofuran (B130515) compounds are High-Performance Liquid Chromatography (HPLC), particularly with a photodiode array detector (DAD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2][3][4] Mass Spectrometry (MS) is often used in conjunction with HPLC (LC-MS) for identity confirmation and to characterize impurities.[5]

Q3: How can I confirm the identity of my this compound sample?

A3: The identity of this compound can be confirmed by comparing the analytical data of your sample with a certified reference standard or with data reported in the literature. Key techniques for identity confirmation include ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the known chemical structure of this compound.

Q4: Are there any specific storage conditions recommended for this compound to maintain its purity?

Purity Assessment Data

The following tables summarize typical quantitative data for the purity assessment of this compound.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationMethod
Purity≥98.0%HPLC
IdentityConforms to structure¹H NMR, MS
Residual Solvents≤0.5%GC-HS
Water Content≤1.0%Karl Fischer Titration

Table 2: Example Batch Analysis Data for this compound

Batch No.Purity by HPLC (%)Purity by qNMR (%)Water Content (%)Residual Solvents (%)
MULF-A-00199.299.10.3<0.1
MULF-A-00298.798.50.50.2
MULF-A-00399.599.30.2<0.1

Experimental Protocols

Below are detailed methodologies for key experiments in the quality control of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of this compound purity and the detection of any related impurities.

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier).

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for flavonoids is a gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: Gradient elution, for example:

        • 0-20 min: 40-80% Acetonitrile in Water (with 0.1% Formic Acid).

        • 20-25 min: 80-40% Acetonitrile in Water (with 0.1% Formic Acid).

        • 25-30 min: 40% Acetonitrile in Water (with 0.1% Formic Acid) for re-equilibration.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (this may need to be determined, but a general starting point for flavonoids is around 280 nm and 320 nm).

      • Injection Volume: 10 µL.

    • Data Analysis:

      • Calculate the purity by the area normalization method. The purity is the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

This protocol is for the confirmation of the molecular weight of this compound.

  • Instrumentation:

    • Mass spectrometer with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).

  • Reagents:

    • Methanol or acetonitrile (LC-MS grade).

    • Formic acid (optional, to aid ionization).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in methanol or acetonitrile.

    • Infusion or Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode. For phenolic compounds, negative ion mode is often effective.

      • Mass Range: Scan a mass range that includes the expected molecular weight of this compound (C₂₅H₂₈O₄, Molecular Weight: 392.49 g/mol ).

      • Data Acquisition: Acquire full scan mass spectra.

    • Data Analysis:

      • Look for the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). For this compound, this would be approximately m/z 393.2 in positive mode or m/z 391.2 in negative mode.

Purity Assessment by Quantitative NMR (qNMR)

qNMR is an absolute quantification method and provides an orthogonal assessment of purity compared to HPLC.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a peak that does not overlap with the analyte peaks.

  • Procedure:

    • Sample Preparation:

      • Accurately weigh a specific amount of this compound.

      • Accurately weigh a specific amount of the internal standard.

      • Dissolve both in a precise volume of the deuterated solvent.

    • NMR Acquisition:

      • Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, 90° pulse angle).

    • Data Analysis:

      • Integrate a well-resolved peak of this compound and a peak from the internal standard.

      • Calculate the purity of this compound using the following formula:

        • Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

        • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible CauseSuggested Solution
Peak Tailing 1. Column degradation. 2. Interaction with active sites (silanols) on the column. 3. Column overload.1. Replace the column. 2. Add a small amount of acid (e.g., 0.1% TFA or formic acid) to the mobile phase. 3. Reduce the sample concentration or injection volume.
Ghost Peaks 1. Contamination in the injector or column. 2. Impurities in the mobile phase.1. Flush the system with a strong solvent. 2. Use fresh, high-purity mobile phase solvents.
Baseline Drift 1. Column temperature fluctuations. 2. Mobile phase composition changing.1. Use a column oven to maintain a constant temperature. 2. Ensure mobile phase is well-mixed and degassed.
Poor Resolution 1. Inappropriate mobile phase. 2. Column is not efficient.1. Optimize the mobile phase gradient. 2. Replace the column with a new one or one with a different selectivity.

General Experimental Workflow

Caption: General workflow for the purity assessment and quality control of this compound.

HPLC Troubleshooting Logic

hplc_troubleshooting Problem Chromatographic Problem Identified CheckSystem Check System Pressure & Baseline Problem->CheckSystem PressureOK Pressure Stable? CheckSystem->PressureOK BaselineOK Baseline Stable? PressureOK->BaselineOK Yes InvestigateHardware Investigate Hardware (Pump, Injector) PressureOK->InvestigateHardware No CheckPeakShape Evaluate Peak Shape BaselineOK->CheckPeakShape Yes InvestigateMobilePhase Investigate Mobile Phase BaselineOK->InvestigateMobilePhase No PeakSymmetric Symmetric Peaks? CheckPeakShape->PeakSymmetric CheckRetention Check Retention Time PeakSymmetric->CheckRetention Yes InvestigateColumn Investigate Column PeakSymmetric->InvestigateColumn No RetentionStable Retention Time Stable? CheckRetention->RetentionStable RetentionStable->InvestigateMobilePhase No Resolved Problem Resolved RetentionStable->Resolved Yes InvestigateMobilePhase->Resolved InvestigateColumn->Resolved InvestigateHardware->Resolved

Caption: A logical flow diagram for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of Mulberrofuran A and Quercetin in Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-inflammatory properties of Mulberrofuran A and the well-studied flavonoid, quercetin (B1663063). This document summarizes key experimental data, outlines methodologies for crucial assays, and visualizes the cellular signaling pathways involved.

This compound, a natural product isolated from the root bark of the mulberry tree, has demonstrated noteworthy anti-inflammatory potential. Its efficacy, when compared to the widely recognized anti-inflammatory agent quercetin, presents a compelling area of study for the development of new therapeutic agents. This guide synthesizes available data to offer a clear comparison of their performance in key in vitro anti-inflammatory assays.

Data Summary: A Head-to-Head Comparison

The following table summarizes the inhibitory concentrations (IC50) of this compound and quercetin in a key anti-inflammatory assay. This data provides a quantitative measure of their potency in inhibiting the production of nitric oxide (NO), a significant inflammatory mediator.

CompoundAssayCell LineIC50 Value
This compound Nitric Oxide (NO) Production InhibitionRAW264.713.5 µM (equivalent to 5.3 µg/mL)[1]
Quercetin Nitric Oxide (NO) Production InhibitionRAW264.712.0 ± 0.8 µM[2]

Deciphering the Mechanisms of Action

Both this compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

This compound has been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells[1]. Further research indicates that it inhibits the formation of cyclooxygenase (COX) products such as 12-hydroxy-,8,10-heptadecatrienoic acid (HHT) and thromboxane (B8750289) B2, while interestingly increasing the formation of the 12-lipoxygenase (LOX) product 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE)[1]. This suggests a complex interaction with the arachidonic acid cascade.

Quercetin , a well-documented anti-inflammatory agent, operates through multiple mechanisms. It effectively suppresses the production of NO and other pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Its mode of action involves the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Experimental Protocols: A Closer Look at the Assays

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay is a standard in vitro method to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (this compound or quercetin) for 1-2 hours.

  • Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and co-incubated with the test compounds for 24 hours.

Measurement of Nitric Oxide:

  • After the incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Briefly, an equal volume of the cell culture supernatant is mixed with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

  • The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

  • The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

  • The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without any compound treatment. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined from the dose-response curve.

Visualizing the Inflammatory Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow of the nitric oxide inhibition assay and the general inflammatory signaling pathway targeted by both compounds.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement start Seed RAW264.7 cells in 96-well plates adhere Allow cells to adhere overnight start->adhere pretreat Pre-treat with this compound or Quercetin adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect culture supernatant incubate->supernatant griess Perform Griess Assay supernatant->griess absorbance Measure absorbance at 540 nm griess->absorbance calculate Calculate NO inhibition and IC50 absorbance->calculate inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling cluster_inhibition Inhibition cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS Expression MAPK->iNOS COX2 COX-2 Expression MAPK->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->iNOS NFkB->COX2 NFkB->Cytokines Mulberrofuran_A This compound Mulberrofuran_A->iNOS Mulberrofuran_A->COX2 Quercetin Quercetin Quercetin->MAPK Quercetin->NFkB Quercetin->Cytokines NO Nitric Oxide (NO) iNOS->NO produces

References

A Comparative Analysis of Mulberrofuran A and Other Bioactive Compounds from Morus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Morus, commonly known as mulberry, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, prenylated flavonoids and 2-arylbenzofurans have garnered significant attention for their therapeutic potential. This guide provides an objective comparison of Mulberrofuran A with other prominent compounds isolated from Morus species, including Morusin, Kuwanon G, and Albanol A. The comparison focuses on their cytotoxic, anti-inflammatory, and antioxidant activities, supported by experimental data and detailed methodologies.

Chemical Structures at a Glance

The biological activities of these compounds are intrinsically linked to their chemical structures. This compound belongs to the 2-arylbenzofuran class, while Morusin and Kuwanon G are prenylated flavonoids. Albanol A is a complex Diels-Alder adduct.

Figure 1: Chemical Structures of Selected Morus Compounds

CompoundChemical Structure
This compound this compound Structure
Morusin Morusin Structure
Kuwanon G Kuwanon G Structure
Albanol A Albanol A Structure

Comparative Biological Activities

The therapeutic potential of these compounds has been evaluated across various experimental models, revealing distinct profiles in cytotoxicity, anti-inflammatory, and antioxidant effects.

Cytotoxic Activity

The cytotoxic potential of this compound and its counterparts has been predominantly assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: Comparative Cytotoxicity (IC50, µM) of Morus Compounds against Human Cancer Cell Lines

CompoundHGC27 (Gastric)HL-60 (Leukemia)HepG2 (Liver)HCT-116 (Colon)A2780 (Ovarian)BGC823 (Gastric)NCI-H1650 (Lung)
This compound -->5.46[1]>5.46[1]>5.46[1]--
Morusin --1.58[1]1.15[1]0.740.851.12
Kuwanon G -------
Albanol A -1.7-----
Mulberrofuran G 28.94 ± 0.72------
Albanol B 6.08 ± 0.34------

Data presented as IC50 values in µM. Lower values indicate higher potency. "-" indicates data not available in the cited sources.

From the available data, Morusin exhibits broad and potent cytotoxic activity against a range of cancer cell lines, with IC50 values often in the low micromolar range. Albanol A also demonstrates high potency against leukemia cells. In the single study found, this compound did not show significant cytotoxicity at the tested concentrations against liver, colon, and ovarian cancer cell lines.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Compounds from Morus species have been shown to modulate inflammatory pathways, primarily through the inhibition of nitric oxide (NO) production and the activity of cyclooxygenase (COX) enzymes.

Table 2: Comparative Anti-inflammatory Activity of Morus Compounds

CompoundTarget/AssayIC50 (µM)Cell Line
This compound Cyclooxygenase (COX) products inhibition-Rat Platelet Homogenates
Morusin NO Production Inhibition10.6RAW 264.7
Kuwanon G NO Production Inhibition--
Mulberrofuran K NO Production InhibitionPotentRAW 264.7
  • "-" indicates that a specific IC50 value was not provided, but inhibitory activity was reported.*

This compound has been shown to inhibit the formation of cyclooxygenase products, which are key mediators of inflammation. Morusin and Mulberrofuran K have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide in LPS-stimulated macrophages. Morusin, in particular, has a reported IC50 value of 10.6 µM for NO inhibition. A direct comparison of the NO inhibition by this compound is not available, but its action on the COX pathway suggests a distinct but complementary anti-inflammatory mechanism.

Antioxidant Activity

The antioxidant capacity of these compounds, crucial for combating oxidative stress, is often evaluated by their ability to scavenge free radicals.

Table 3: Comparative Antioxidant Activity of Morus Compounds

CompoundDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (IC50, µM)
Mulberrofuran B 843.87 ± 10.6595.74 ± 4.21
Morusin 1819.83 ± 144.53297.83 ± 7.27

Lower IC50 values indicate higher antioxidant activity.

Direct comparative data for this compound is limited. However, a study comparing Mulberrofuran B and Morusin showed that Mulberrofuran B possessed significantly higher antioxidant activity in both DPPH and ABTS assays. This suggests that structural variations within the 2-arylbenzofuran and flavonoid classes can dramatically influence their antioxidant potential.

Structure-Activity Relationship (SAR)

The variations in biological activity among these compounds can be attributed to their distinct structural features.

  • Prenylation: The presence and position of prenyl groups are critical for cytotoxicity. For instance, the prenyl side chain at the C-3 position in flavonoids like Morusin is thought to enhance cytotoxic activity against cancer cells.

  • Hydroxyl Groups: The number and location of hydroxyl groups influence antioxidant and enzyme inhibitory activities.

  • Cyclization: The cyclization of a prenyl group, as seen in Morusin, can impact its biological activity. Compared to Kuwanon C, which has two free isoprenyl groups, Morusin's cyclized structure results in lower free radical scavenging ability.

Signaling Pathways and Experimental Workflows

The biological effects of these compounds are mediated through complex signaling pathways. For instance, the anti-inflammatory action of compounds like Mulberrofuran K involves the inhibition of the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway Simplified Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB NF-κB TLR4->NF_kB MAPK MAPK (ERK1/2) TLR4->MAPK iNOS_COX2 iNOS & COX-2 Expression NF_kB->iNOS_COX2 Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory MAPK->iNOS_COX2 MAPK->Pro_inflammatory NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation Pro_inflammatory->Inflammation NO_PGs->Inflammation Morus_Compound Morus Compound (e.g., Mulberrofuran K) Morus_Compound->NF_kB Inhibits Morus_Compound->MAPK Inhibits mtt_assay_workflow Cytotoxicity Assessment Workflow (MTT Assay) cluster_workflow start Seed Cancer Cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with Morus Compounds (various concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Calculate IC50 Values measure->analyze

References

Replicating Published Findings on the Mechanism of Mulberrofuran A and a Comparative Analysis with Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported mechanisms of action of Mulberrofuran A, a natural product isolated from the mulberry plant, and its analogues, Mulberrofuran G and Mulberroside A. To provide a broader context for researchers in oncology, these compounds are compared with two conventional chemotherapy agents, Doxorubicin and Paclitaxel. This document summarizes key quantitative data, details experimental protocols for replication, and visualizes the involved signaling pathways to facilitate a deeper understanding of their therapeutic potential.

Comparative Analysis of Bioactive Compounds

The following tables summarize the mechanisms of action and reported efficacy of this compound and its related compounds, alongside Doxorubicin and Paclitaxel, in various cancer cell lines.

Table 1: Mechanism of Action and Quantitative Efficacy Data

CompoundPrimary Mechanism of ActionTarget PathwayCell Line(s)Reported IC50Citation(s)
This compound Inhibition of cyclooxygenase (COX) and promotion of lipoxygenase (LOX) activityArachidonic Acid PathwayNot specified in reviewed literatureNot available
Mulberrofuran G Inhibition of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylationJAK2/STAT3 PathwayA549, NCI-H226 (Lung Cancer)22.5 µM (A549), 30.6 µM (NCI-H226)[1]
Mulberroside A Inhibition of Epidermal Growth Factor Receptor (EGFR) signaling, induction of mitochondrial-mediated apoptosisEGFR Signaling PathwayA498 (Kidney Cancer)20 µM[2]
Doxorubicin DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS)DNA Damage ResponseVarious, including A549 (Lung), HeLa (Cervical), MCF-7 (Breast)>20 µM (A549, 24h), 2.9 µM (HeLa, 24h), 2.5 µM (MCF-7, 24h)[3][4]
Paclitaxel Stabilization of microtubules, inhibition of the PI3K/Akt/mTOR pathway, induction of apoptosisMicrotubule Dynamics, PI3K/Akt/mTOR PathwayVarious, including NCI-H446 (Lung), MV4-11 (Leukemia)Not specified for NCI-H446, 5.65 nM (MV4-11, 48h)[5]

Experimental Protocols

To facilitate the replication of the cited findings, detailed protocols for the key experimental assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (Mulberrofurans, Doxorubicin, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells using the test compounds for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression and Phosphorylation Analysis: Western Blot

Western blotting is used to detect specific proteins in a sample and to assess their expression and phosphorylation status.

General Protocol Outline:

  • Cell Lysis: Treat cells with the compounds of interest for the specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-JAK2, total JAK2, p-STAT3, total STAT3, p-EGFR, total EGFR, p-Akt, total Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for investigating the mechanisms of these compounds.

Mulberrofuran_A_Mechanism Membrane Cell Membrane PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Releases COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes MulberrofuranA This compound MulberrofuranA->COX Inhibits MulberrofuranA->LOX Promotes

Caption: this compound's mechanism via the Arachidonic Acid Pathway.

Mulberrofuran_G_Mechanism CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylates Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression MulberrofuranG Mulberrofuran G MulberrofuranG->pJAK2 Inhibits MulberrofuranG->pSTAT3 Inhibits

Caption: Mulberrofuran G inhibits the JAK2/STAT3 signaling pathway.

Mulberroside_A_Mechanism EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Phosphorylates PI3K PI3K pEGFR->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes Mitochondrion Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis MulberrosideA Mulberroside A MulberrosideA->pEGFR Inhibits MulberrosideA->Mitochondrion Induces stress

Caption: Mulberroside A induces apoptosis via EGFR signaling inhibition.

Doxorubicin_Paclitaxel_Mechanisms cluster_dox Doxorubicin cluster_pac Paclitaxel Dox Doxorubicin DNA DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII Inhibits ROS ROS Dox->ROS Generates DNAdamage DNA Damage DNA->DNAdamage TopoII->DNAdamage ROS->DNAdamage ApoptosisDox Apoptosis DNAdamage->ApoptosisDox Pac Paclitaxel Microtubules Microtubules Pac->Microtubules Stabilizes PI3K_Pac PI3K Pac->PI3K_Pac Inhibits MitoticArrest Mitotic Arrest Microtubules->MitoticArrest ApoptosisPac Apoptosis MitoticArrest->ApoptosisPac Akt_Pac Akt PI3K_Pac->Akt_Pac Akt_Pac->ApoptosisPac Promotes

Caption: Mechanisms of action for Doxorubicin and Paclitaxel.

Experimental_Workflow Start Start: Select Cell Line & Compound Treatment Treat Cells with Varying Concentrations Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Western Blot (Protein Expression & Phosphorylation) Treatment->Western DataAnalysis Data Analysis: IC50, % Apoptosis, Protein Levels Viability->DataAnalysis Apoptosis->DataAnalysis Western->DataAnalysis Conclusion Conclusion: Elucidate Mechanism of Action DataAnalysis->Conclusion

Caption: General experimental workflow for mechanism of action studies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mulberrofuran A
Reactant of Route 2
Mulberrofuran A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.